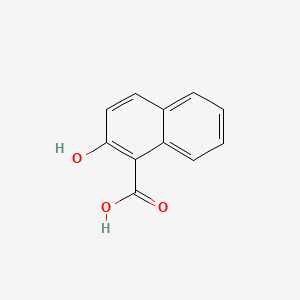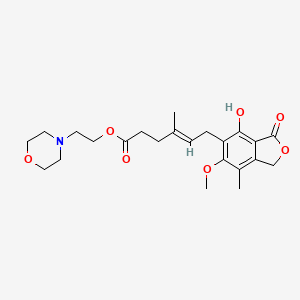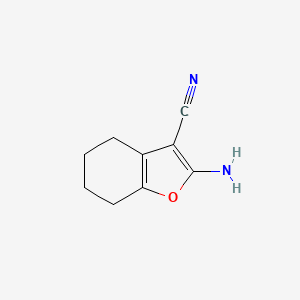
4,5-Difluorophthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluorophthalamic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid, where two hydrogen atoms in the aromatic ring are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluorophthalamic acid typically involves the synthesis of intermediates such as 4,5-difluoro-1,2-benzenedinitrile. One method includes reacting 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then cooled, and tris(dibenzylideneacetone)dipalladium and 1,1’-bis(diphenylphosphino)ferrocene are added under nitrogen protection. Zinc cyanide is slowly added to complete the reaction .
Industrial Production Methods: For industrial production, the process involves reacting 4,5-dichlorophthalic anhydride with potassium fluoride in a high-pressure reaction kettle at 180°C for 24 hours using sulfolane as a solvent. The mixture is then cooled, washed with alkali, and acidified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide and hydroxylamine hydrochloride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4,5-Difluorophthalamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic photoelectric materials, especially in organic photovoltaic solar cells
Wirkmechanismus
The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
4,5-Difluorophthalic Anhydride: A closely related compound used in similar applications.
N,N-Diethyl-3,6-difluorophthalamic acid: Another derivative with distinct properties and uses
Uniqueness: 4,5-Difluorophthalamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic materials and in various research applications .
Eigenschaften
IUPAC Name |
2-carbamoyl-4,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVZAMDBUCGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium-3-carboxylate](/img/structure/B7761338.png)











